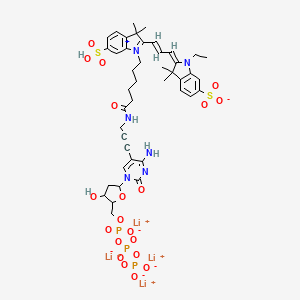
Cy3-dCTP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy3-dCTP, also known as Cyanine 3-deoxycytidine triphosphate, is a fluorescently labeled nucleotide used in various molecular biology applications. It is a derivative of deoxycytidine triphosphate (dCTP) and is labeled with the Cy3 fluorophore, which emits light in the red region of the spectrum. This compound is widely used in DNA labeling, microarray analysis, and other fluorescence-based techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cy3-dCTP is synthesized by attaching the Cy3 fluorophore to the deoxycytidine triphosphate molecule. The synthesis involves the following steps:
Activation of Cy3 Fluorophore: The Cy3 fluorophore is activated using a suitable activating agent.
Coupling Reaction: The activated Cy3 fluorophore is then coupled to the deoxycytidine triphosphate molecule under controlled conditions.
Purification: The resulting this compound is purified using chromatographic techniques to remove any unreacted starting materials and by-products.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated synthesizers and high-throughput purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the stringent quality standards required for scientific research applications.
Analyse Des Réactions Chimiques
Types of Reactions
Cy3-dCTP undergoes various chemical reactions, including:
Enzymatic Incorporation: this compound can be incorporated into DNA or cDNA by enzymes such as Taq DNA polymerase, DNAse I, DNA polymerase I, and reverse transcriptase.
Substitution Reactions: this compound can replace dCTP in polymerase chain reactions (PCR) and other enzymatic labeling reactions.
Common Reagents and Conditions
Enzymes: Taq DNA polymerase, DNAse I, DNA polymerase I, reverse transcriptase.
Reaction Conditions: Typically, reactions are carried out at temperatures suitable for the specific enzyme being used (e.g., 37°C for DNA polymerase I).
Major Products Formed
The major products formed from these reactions are Cy3-labeled DNA or cDNA molecules, which can be used for various fluorescence-based detection and analysis techniques.
Applications De Recherche Scientifique
Cy3-dCTP is extensively used in scientific research, particularly in the following areas:
DNA Labeling: this compound is used to label DNA for fluorescence in situ hybridization (FISH), microarray analysis, and other fluorescence-based techniques.
Gene Expression Analysis: this compound-labeled probes are used in microarray experiments to study gene expression patterns.
Chromosome Identification: this compound-labeled probes are used in karyotyping and chromosome painting to identify specific chromosomes and chromosomal regions.
Protein-DNA Interactions: this compound is used in assays to study protein-DNA interactions by labeling DNA and observing the binding of proteins to the labeled DNA.
Mécanisme D'action
Cy3-dCTP exerts its effects by being incorporated into DNA or cDNA during enzymatic reactions. The Cy3 fluorophore attached to the nucleotide allows for the visualization of the labeled DNA or cDNA under a fluorescence microscope or other fluorescence detection systems. The fluorescence emitted by the Cy3 fluorophore enables researchers to track and analyze the labeled DNA or cDNA in various experimental setups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cy5-dCTP: Another fluorescently labeled nucleotide, but with a different fluorophore (Cy5) that emits light in the far-red region of the spectrum.
Alexa Fluor 488-dCTP: A fluorescently labeled nucleotide with the Alexa Fluor 488 dye, which emits light in the green region of the spectrum.
Fluorescein-dCTP: A fluorescently labeled nucleotide with the fluorescein dye, which emits light in the green region of the spectrum.
Uniqueness of Cy3-dCTP
This compound is unique due to its specific emission wavelength in the red region of the spectrum, which provides distinct advantages in multicolor fluorescence applications. Its high photostability and low nonspecific binding make it an excellent choice for various fluorescence-based techniques.
Propriétés
Formule moléculaire |
C43H51Li4N6O20P3S2 |
|---|---|
Poids moléculaire |
1156.8 g/mol |
Nom IUPAC |
tetralithium;(2E)-2-[(E)-3-[1-[6-[3-[4-amino-1-[4-hydroxy-5-[[oxido-[oxido(phosphonatooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]-3,3-dimethyl-6-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-6-sulfonate |
InChI |
InChI=1S/C43H55N6O20P3S2.4Li/c1-6-47-32-22-28(73(60,61)62)16-18-30(32)42(2,3)36(47)13-10-14-37-43(4,5)31-19-17-29(74(63,64)65)23-33(31)48(37)21-9-7-8-15-38(51)45-20-11-12-27-25-49(41(52)46-40(27)44)39-24-34(50)35(67-39)26-66-71(56,57)69-72(58,59)68-70(53,54)55;;;;/h10,13-14,16-19,22-23,25,34-35,39,50H,6-9,15,20-21,24,26H2,1-5H3,(H8-,44,45,46,51,52,53,54,55,56,57,58,59,60,61,62,63,64,65);;;;/q;4*+1/p-4 |
Clé InChI |
VYZFZKCUUVHTMZ-UHFFFAOYSA-J |
SMILES isomérique |
[Li+].[Li+].[Li+].[Li+].CCN\1C2=C(C=CC(=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=CC(=C4)S(=O)(=O)O)CCCCCC(=O)NCC#CC5=CN(C(=O)N=C5N)C6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)(C)C |
SMILES canonique |
[Li+].[Li+].[Li+].[Li+].CCN1C2=C(C=CC(=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=CC(=C4)S(=O)(=O)O)CCCCCC(=O)NCC#CC5=CN(C(=O)N=C5N)C6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















